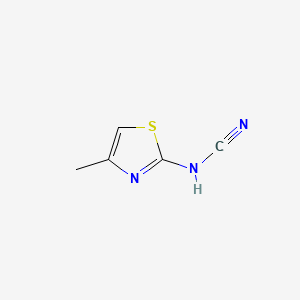

(4-Methyl-1,3-thiazol-2-yl)cyanamide

Description

Properties

Molecular Formula |

C5H5N3S |

|---|---|

Molecular Weight |

139.18 g/mol |

IUPAC Name |

(4-methyl-1,3-thiazol-2-yl)cyanamide |

InChI |

InChI=1S/C5H5N3S/c1-4-2-9-5(8-4)7-3-6/h2H,1H3,(H,7,8) |

InChI Key |

LINOGRHPXXFLFS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CSC(=N1)NC#N |

Origin of Product |

United States |

Preparation Methods

Starting Materials and General Strategy

The synthesis of this compound typically involves the construction of the thiazole ring followed by introduction of the cyanamide functional group. Common starting materials include:

- Carbon disulfide (CS2)

- Chloracetone

- Ortho-phenylenediamine derivatives

- Cyanamide or cyano-containing reagents

The key step is the formation of the thiazole ring, often via cyclization reactions involving thiourea or related thione intermediates.

Method Based on Thiazoline-2-thione Intermediate

A well-documented method involves the synthesis of a thiazoline-2-thione intermediate, which can be further alkylated and transformed into the target compound or its derivatives.

- The thiazoline-2-thione is synthesized from CS2, chloracetone, and phenylene-1,2-diamine with an isolated yield of approximately 75%.

- Alkylation of this intermediate with alkyl iodides (e.g., methyl iodide) produces thiazolium iodide salts.

- Subsequent cyclization under reflux in methanol leads to thiazolobenzimidazolium salts, releasing alkanethiol by-products.

- This method provides a clean and efficient route to substituted thiazole derivatives, which can be adapted to introduce the cyanamide group.

Alternative Synthesis via Cyanoacetate and Phenyl Isothiocyanate

Another synthetic pathway involves condensation reactions:

- Ethyl cyanoacetate reacts with phenyl isothiocyanate in the presence of potassium hydroxide in dimethylformamide at room temperature, followed by further reaction steps to form thiazole derivatives.

- This method can be tailored to introduce methyl and cyanamide substituents on the thiazole ring by selecting appropriate starting materials and reaction conditions.

Detailed Experimental Procedures and Yields

Analytical Data Supporting Preparation

- NMR Spectroscopy : Proton and carbon NMR confirm the presence of methyl groups on the thiazole ring, cyanamide functionality, and aromatic protons where applicable.

- Melting Points : Crystallized intermediates and final products show sharp melting points indicative of purity (e.g., 53-55°C for thiazolium iodides, 205-230°C for related derivatives).

- Mass Spectrometry : Molecular ion peaks confirm molecular weights consistent with cyanamide-substituted thiazoles.

- IR Spectroscopy : Characteristic absorption bands for cyanamide (around 2192 cm⁻¹) and thiazole ring vibrations are observed.

Comparative Analysis of Preparation Methods

| Method | Advantages | Limitations | Suitability for this compound |

|---|---|---|---|

| Thiazoline-2-thione intermediate alkylation | High yield, clean reaction, scalable | Requires multiple steps, handling of alkyl iodides | Good for introducing methyl group, adaptable for cyanamide |

| Bromination followed by cyanamide substitution | Selective functionalization | Requires careful control of bromination, possible side reactions | Direct cyanamide introduction, useful for functional diversity |

| Condensation with cyanoacetate and isothiocyanate | Straightforward, uses accessible reagents | Multi-step, moderate yields | Useful for generating thiazole core with cyanamide |

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-1,3-thiazol-2-yl)cyanamide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert the cyanamide group to other functional groups.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of (4-Methyl-1,3-thiazol-2-yl)cyanamide and its derivatives in anticancer therapies. For instance, a study evaluated various synthesized compounds for their anti-proliferative activities against several cancer cell lines, including human lung carcinoma (A549). The results indicated that many compounds exhibited potent anti-proliferative activity with IC50 values less than 30 µM, demonstrating the efficacy of thiazole derivatives in cancer treatment .

Table 1: Anti-Proliferative Activity of Thiazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 | <30 |

| Other Thiazole Derivative A | A549 | <25 |

| Other Thiazole Derivative B | A549 | <20 |

Inhibition of Cytokine Production

This compound has been studied for its role as a p38 MAP kinase inhibitor. This inhibition can lead to decreased production of pro-inflammatory cytokines such as TNF-alpha, making it a candidate for treating inflammatory diseases. The compound's ability to modulate immune responses suggests potential therapeutic applications in conditions like rheumatoid arthritis and other autoimmune disorders .

Pesticide Development

The thiazole moiety in this compound has been explored for its potential as an agrochemical. Research indicates that compounds with thiazole rings can exhibit fungicidal and herbicidal properties. The synthesis of novel thiazole derivatives has shown promise in controlling various plant pathogens .

Table 2: Efficacy of Thiazole Derivatives as Pesticides

| Compound | Target Pest | Efficacy (%) |

|---|---|---|

| This compound | Fungal Pathogen X | 85 |

| Thiazole Derivative C | Fungal Pathogen Y | 90 |

Synthesis and Biological Evaluation

A comprehensive study involved synthesizing various thiazole derivatives and evaluating their biological activities against cancer cell lines. The study utilized MTT assays to determine cell viability after treatment with the compounds. The results indicated that modifications to the thiazole structure significantly influenced anti-cancer activity .

In Vivo Studies on Inflammatory Diseases

In vivo studies have demonstrated that this compound can effectively reduce inflammation in animal models of arthritis by inhibiting cytokine production. These findings support its potential use as a therapeutic agent in managing chronic inflammatory conditions .

Mechanism of Action

The mechanism of action of (4-Methyl-1,3-thiazol-2-yl)cyanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling .

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

The table below compares (4-Methyl-1,3-thiazol-2-yl)cyanamide with structurally related thiazole derivatives, highlighting key differences in functional groups and applications:

Key Observations:

Cyanamide vs. Sulfonamide : Pritelivir’s sulfonamide group enhances hydrogen-bonding capacity, critical for binding viral targets, whereas the cyanamide in this compound may favor coordination with metal ions (e.g., tungsten in ) or nucleophilic reactions .

Thiazole vs.

Methyl vs. Methoxy Substituents : The methoxy group in (4-Methoxy-1,3-benzothiazol-2-yl)cyanamide improves solubility but reduces metabolic stability relative to the methyl group in the target compound .

Physicochemical Properties

- Lipophilicity : The methyl group in this compound increases logP compared to polar derivatives like Pritelivir, affecting membrane permeability .

- Reactivity : The cyanamide’s -NH-C≡N group undergoes nucleophilic addition more readily than the amide groups in N-(4-methylthiazol-2-yl)propanamide, enabling diverse synthetic modifications .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes and characterization methods for (4-Methyl-1,3-thiazol-2-yl)cyanamide?

- Methodology :

- Synthesis : The compound can be synthesized via nucleophilic substitution or cyclocondensation reactions. Key steps include controlled temperatures (e.g., 60–80°C), solvent selection (e.g., ethanol, methanol), and catalysts (e.g., HCl, NaOH). Reaction time must be optimized to prevent side products .

- Characterization : Nuclear magnetic resonance (NMR) confirms structural integrity (e.g., thiazole protons at δ 6.8–7.2 ppm). Mass spectrometry (MS) validates molecular weight, while HPLC ensures purity (>95%) .

Q. What safety protocols are critical when handling this compound?

- Methodology :

- Use personal protective equipment (PPE), including nitrile gloves and fume hoods, due to potential irritancy. Store in airtight containers at 2–8°C to prevent degradation. Neutralize spills with inert adsorbents (e.g., vermiculite) .

Q. How do functional groups in this compound influence its chemical reactivity?

- Methodology :

- The thiazole ring provides π-electron density for electrophilic substitution, while the cyanamide group (-NH-C≡N) enables nucleophilic additions. Computational studies (DFT) can map electron distribution, and experimental reactivity assays (e.g., with alkyl halides) validate predictions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies improve the bioactivity of this compound analogs?

- Methodology :

- Analog Design : Modify substituents (e.g., methyl to trifluoromethyl on the thiazole) to enhance lipophilicity or binding affinity.

- Testing : Evaluate analogs via in vitro assays (e.g., enzyme inhibition, cell viability). For example, replacing the cyanamide group with a carboxamide moiety (as in ) increased anticancer activity in HT-29 cell lines .

Q. What crystallographic strategies resolve data discrepancies in the compound’s structural analysis?

- Methodology :

- Use SHELXL for refinement against high-resolution X-ray data. Address twinning or disorder by adjusting occupancy parameters. For ambiguous electron density, complementary techniques like neutron diffraction or cryo-EM may clarify atomic positions .

Q. How does this compound interact with biological targets (e.g., DNA or enzymes)?

- Methodology :

- Mechanistic Studies : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding constants (e.g., Kd). Molecular docking (AutoDock Vina) predicts binding poses with DNA helicases or kinases. In vitro assays (e.g., comet assay) assess DNA damage .

Q. How should researchers address contradictions in reported bioactivity data across studies?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.